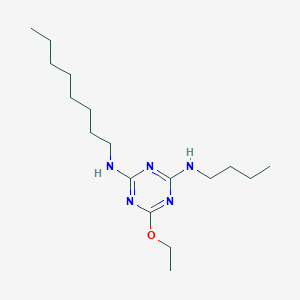![molecular formula C20H15Cl2NO B11553822 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11553822.png)
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chloro group and an aniline moiety, which is further modified with a 3-chlorobenzyl ether and a phenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.
化学反応の分析
Types of Reactions
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-chloroaniline: A simpler aromatic amine with a single chloro group.
4-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline: A similar compound with a different substitution pattern.
3-chloro-N,N-dimethylaniline: An aromatic amine with two methyl groups on the nitrogen atom.
Uniqueness
3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline is unique due to its specific substitution pattern and the presence of both chloro and aniline groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C20H15Cl2NO |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)methoxy]phenyl]methanimine |
InChI |
InChI=1S/C20H15Cl2NO/c21-17-4-1-3-16(11-17)14-24-20-9-7-15(8-10-20)13-23-19-6-2-5-18(22)12-19/h1-13H,14H2 |
InChIキー |
RPZSQAPCOHBNFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553747.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11553748.png)
![4-(benzyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11553751.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11553752.png)
![2-(4-tert-butylphenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11553755.png)

acetyl}hydrazinylidene)-N-(3-nitrophenyl)butanamide](/img/structure/B11553760.png)
![N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11553769.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-methoxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11553770.png)
![N-(4-{[4-(Dihexylcarbamoyl)phenyl]carbamoyl}phenyl)-3-methylbenzamide](/img/structure/B11553774.png)
![4-chloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline](/img/structure/B11553775.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol](/img/structure/B11553779.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553782.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11553800.png)
